6-beta-Hydroxycortisol Sulfate

Description

Overview of Corticosteroid Metabolism and Excretion

Corticosteroids, such as cortisol, are metabolized through a series of enzymatic reactions that reduce their biological activity and enhance their water solubility. nih.gov The liver is the primary site for corticosteroid metabolism. nih.govderangedphysiology.com The metabolic process for cortisol involves several key steps. A significant portion is first reduced to dihydrocortisol (B45014) and subsequently to tetrahydrocortisol. nih.gov

Another important metabolic route is hydroxylation. For instance, cortisol can be converted to 6-beta-hydroxycortisol by cytochrome P450 enzymes. wikipedia.org This resulting metabolite, along with others, is then typically conjugated with molecules like glucuronic acid or sulfate (B86663). nih.gov These conjugated metabolites are readily filtered by the kidneys and excreted in the urine, with over 90% of secreted glucocorticoids ultimately being eliminated this way. nih.gov The urinary excretion of 6-beta-hydroxycortisol is often used as a non-invasive biomarker to assess the activity of the CYP3A4 enzyme, which is responsible for its formation. wikipedia.orgebi.ac.uk

Significance of Phase I and Phase II Biotransformation in Endogenous Compounds

The metabolism of endogenous compounds like steroids, as well as exogenous substances such as drugs, is classically divided into two main phases. nih.govopenaccessjournals.com

Phase I Biotransformation: This phase involves functionalization reactions, such as oxidation, reduction, and hydrolysis. nih.govopenaccessjournals.com These reactions introduce or unmask a functional group (e.g., a hydroxyl group, -OH) on the molecule, which slightly increases its polarity. nih.govusmlestrike.com The formation of 6-beta-hydroxycortisol from cortisol is a classic example of a Phase I oxidation reaction, catalyzed specifically by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgebi.ac.uk The resulting metabolite may still be biologically active. nih.gov

Phase II Biotransformation: This phase consists of conjugation reactions. taylorandfrancis.comusmlestrike.com Here, the functionalized metabolite from Phase I (or the original compound if it already has a suitable functional group) is coupled with an endogenous, water-soluble molecule. nih.gov Common conjugation reactions include glucuronidation, acetylation, and sulfation. taylorandfrancis.comnih.gov These reactions significantly increase the water solubility and molecular weight of the steroid metabolite, rendering it biologically inactive and preparing it for efficient elimination from the body. openaccessjournals.comusmlestrike.com The formation of 6-beta-Hydroxycortisol Sulfate from 6-beta-hydroxycortisol is a Phase II sulfation reaction.

The pathway from cortisol to its sulfated metabolite illustrates this two-phase process:

| Metabolic Step | Parent Compound | Reaction Type | Key Enzyme (Example) | Resulting Metabolite |

|---|---|---|---|---|

| Phase I | Cortisol | Hydroxylation (Oxidation) | CYP3A4 | 6-beta-Hydroxycortisol |

| Phase II | 6-beta-Hydroxycortisol | Sulfation (Conjugation) | Sulfotransferase (SULT) | This compound |

Role of Sulfation in Steroid Homeostasis and Clearance

Sulfation is a crucial Phase II conjugation pathway that plays a vital role in regulating the activity, transport, and excretion of steroids. nih.govnih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). openaccessjournals.comnih.gov The opposing process, desulfation, is carried out by sulfatases (STS), which can reactivate the steroid by removing the sulfate group. nih.govoup.com

The addition of a sulfate group to a steroid, such as 6-beta-hydroxycortisol, has several important consequences:

Increased Water Solubility: The sulfate moiety is highly polar, which dramatically increases the water solubility of the steroid metabolite, facilitating its transport in the bloodstream and its eventual excretion via the kidneys into urine. nih.govresearchgate.net

Biological Inactivation: Sulfation generally renders the steroid hormonally inactive. oup.com

Creation of a Reservoir: The circulation of large quantities of sulfated steroids can act as a reservoir from which active hormones can be regenerated in specific tissues by the action of sulfatases. oup.com

Therefore, the compound this compound is the end product of a two-step metabolic process designed to deactivate and eliminate cortisol. It represents the conversion of cortisol first by a Phase I hydroxylation reaction and subsequently by a Phase II sulfation reaction, a critical pathway for maintaining steroid homeostasis. nih.govnih.gov Global metabolomics studies frequently identify various sulfated steroid metabolites in urine, underscoring the significance of this clearance mechanism. acs.org

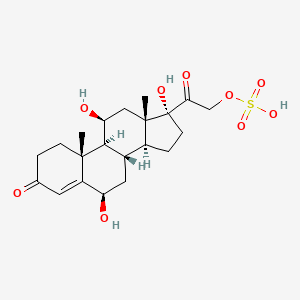

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O9S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

DHXWQUUKVSNJDI-UJXAPRPESA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 6 Beta Hydroxycortisol, Precursor to 6 Beta Hydroxycortisol Sulfate

Parent Compound: Cortisol Hydroxylation

Cortisol, a steroid hormone synthesized in the adrenal glands, undergoes a variety of metabolic transformations to ensure its proper regulation and clearance. ontosight.aiwikipedia.orgimmunotech.cz One of the key metabolic pathways for cortisol is hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into the cortisol molecule. ontosight.aiontosight.ai This particular reaction, specifically at the 6-beta position, results in the formation of 6-beta-hydroxycortisol. wikipedia.orgwikipedia.org This conversion is an irreversible metabolic step. wikipedia.org

The biosynthesis of cortisol itself is a multi-step process that begins with cholesterol. ontosight.aichemicalbook.com Through a series of enzymatic reactions involving key enzymes like cholesterol desmolase, 3β-hydroxysteroid dehydrogenase, 21-hydroxylase, and 11β-hydroxylase, cholesterol is converted to pregnenolone (B344588) and then progressively to cortisol. ontosight.aichemicalbook.comaem-sbem.com The regulation of cortisol synthesis is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis. ontosight.aiwikipedia.org

Key Cytochrome P450 Monooxygenases

The hydroxylation of cortisol to 6-beta-hydroxycortisol is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgwikipedia.orgtandfonline.com These enzymes are crucial for the metabolism of a wide array of endogenous and exogenous compounds. mdpi.com Specifically, the CYP3A subfamily plays a major role in this particular biotransformation. tandfonline.com

Cytochrome P450 3A4 (CYP3A4) Catalysis of 6β-Hydroxylation

Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the 6β-hydroxylation of cortisol in humans. wikipedia.orgontosight.aiontosight.aiwikipedia.org This enzyme is highly expressed in the liver and is a key player in the metabolism of more than half of all clinically used drugs. nih.govresearchgate.net The reaction catalyzed by CYP3A4 involves the insertion of an oxygen atom into the C-H bond at the 6β position of the cortisol steroid nucleus. ontosight.aiwikipedia.org Studies using human liver microsomes have demonstrated that inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin (B1681591), significantly decrease the formation of 6-beta-hydroxycortisol, confirming the major role of this enzyme. nih.gov For instance, troleandomycin and ketoconazole have been shown to reduce the 6β-hydroxylation of cortisol by 88% and 79%, respectively. nih.gov

Cytochrome P450 3A5 (CYP3A5) Contribution to 6β-Hydroxylation

While CYP3A4 is the primary catalyst, Cytochrome P450 3A5 (CYP3A5) also contributes to the 6β-hydroxylation of cortisol. tandfonline.comualberta.ca CYP3A5 is polymorphically expressed, meaning its presence and activity can vary significantly among individuals. ahajournals.org In tissues where it is expressed, such as the kidney, CYP3A5 can play a notable role in cortisol metabolism. ahajournals.orgaacrjournals.org Research comparing the two enzymes has shown that while they both catalyze the same reaction, their kinetic properties differ. ualberta.caualberta.ca

Kinetic Characterization of Cortisol 6β-Hydroxylation by CYP3A Isoforms

The efficiency and rate of cortisol 6β-hydroxylation by CYP3A4 and CYP3A5 have been characterized through kinetic studies. These studies typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity (Vmax).

Research has shown that the Km value for cortisol 6β-hydroxylation by CYP3A5 is similar to that of CYP3A4. ualberta.caualberta.ca However, the Vmax values for CYP3A5-mediated 6β-hydroxylation of cortisol are reported to be 30-63% of those for CYP3A4. ualberta.caualberta.ca This indicates that while both enzymes have a similar affinity for cortisol, CYP3A4 is more efficient at converting it to 6-beta-hydroxycortisol. The intrinsic clearance (Vmax/Km) for cortisol 6β-hydroxylation by CYP3A5 is approximately 22-31% of that for CYP3A4. ualberta.ca

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, mL/min/nmol CYP) |

| CYP3A4 | 148 ± 25 nih.gov | 27 ± 2 nih.gov | 0.18 nih.gov |

| CYP3A5 | Similar to CYP3A4 ualberta.caualberta.ca | 30-63% of CYP3A4 ualberta.caualberta.ca | 22-31% of CYP3A4 ualberta.ca |

Table 1: Kinetic parameters for cortisol 6β-hydroxylation by CYP3A isoforms. Data is presented as mean ± standard deviation where available.

Extrahepatic Sites of 6β-Hydroxylation Activity

While the liver is the primary site of cortisol metabolism, the 6β-hydroxylation of cortisol also occurs in extrahepatic tissues. nih.gov The adrenal glands themselves have been shown to secrete 6-beta-hydroxycortisol, indicating local metabolic activity. nih.gov Studies have demonstrated that adrenal cells, under both basal and ACTH-stimulated conditions, can produce and secrete 6-beta-hydroxycortisol. nih.gov

Phase Ii Metabolism: Sulfation of 6 Beta Hydroxycortisol

Sulfation as a Conjugation Pathway for 6-beta-Hydroxycortisol

Sulfation is a significant Phase II metabolic reaction where a sulfonate group is attached to a substrate, in this case, 6-beta-hydroxycortisol. This conjugation process plays a crucial role in the biotransformation of various endogenous compounds, including steroids. The addition of the highly polar sulfate (B86663) group to 6-beta-hydroxycortisol results in the formation of 6-beta-hydroxycortisol sulfate. This transformation is a key step in preparing the metabolite for elimination from the body. Studies have shown that sulfate conjugates of steroids with an intact A-ring, such as 6-beta-hydroxycortisol, are formed and excreted. nih.gov

Enzymatic Basis of Sulfation: Sulfotransferases (SULTs) Involvement

The enzymatic drivers of sulfation are the sulfotransferases (SULTs), a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. xenotech.com While the specific SULT isozyme primarily responsible for the sulfation of 6-beta-hydroxycortisol is not definitively identified in the provided information, SULTs are known to be instrumental in the metabolism of steroids. xenotech.com These enzymes are found in various tissues, including the liver, which is a primary site of cortisol metabolism. xenotech.comnih.gov The action of SULTs on 6-beta-hydroxycortisol leads to the formation of a more water-soluble sulfate conjugate, facilitating its subsequent excretion.

Impact of Sulfation on Metabolite Properties and Excretion

The conjugation of 6-beta-hydroxycortisol with a sulfate group profoundly alters its physicochemical properties. The addition of the ionized sulfate moiety significantly increases the water solubility of the molecule. This enhanced hydrophilicity is a critical factor for its efficient elimination from the body, primarily via the urine. ontosight.ai Research indicates that sulfate conjugates of steroids are excreted in the urine. nih.gov Specifically, the relative concentrations of C-21 sulfates of steroids with an intact ring-A, including 6-beta-hydroxycortisol, are notably higher than their corresponding C-21 glucuronides in urine. nih.gov However, it has also been observed that sulfate conjugates as a group are excreted at a slower rate compared to glucuronide conjugates. nih.gov

Other Conjugation Pathways of 6-beta-Hydroxycortisol (e.g., Glucuronidation)

Besides sulfation, glucuronidation is another major Phase II conjugation pathway for steroid metabolites. This process involves the attachment of glucuronic acid to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While both sulfation and glucuronidation aim to increase the water solubility and facilitate the excretion of metabolites, there can be differences in their substrate preferences and reaction rates. nih.gov For steroids, glucuronidation is a common metabolic route. nih.gov Studies comparing the two pathways for other compounds have shown that glucuronidation rates can be much faster than sulfation rates for certain substrates. nih.gov In the context of 6-beta-hydroxycortisol, it has been noted that the urinary concentrations of its C-21 sulfate conjugates are significantly higher than its C-21 glucuronide counterparts, suggesting that sulfation is a prominent, though not necessarily faster, pathway for its excretion. nih.gov

Mechanistic Biomarker Applications of 6 Beta Hydroxycortisol and Its Conjugates in Research

Endogenous Probe for Cytochrome P450 3A Activity (CYP3A4/5 Phenotyping)

6-beta-hydroxycortisol is an endogenous steroid formed from the metabolism of cortisol by cytochrome P450-3A monooxygenases, predominantly CYP3A4. wikipedia.org This metabolic conversion makes 6-beta-hydroxycortisol and its conjugates valuable endogenous probes for assessing the in vivo activity of CYP3A4 and CYP3A5, a process known as phenotyping. nih.govresearchgate.netnih.gov The activity of these enzymes is crucial as they are involved in the metabolism of a vast number of clinically used drugs. wikipedia.orgnih.gov

The use of an endogenous biomarker like 6-beta-hydroxycortisol offers a non-invasive method to study genetic variations, enzyme induction, or inhibition in a clinical setting without the need to administer a probe drug. ebi.ac.ukresearchgate.net By measuring the levels of 6-beta-hydroxycortisol, researchers can gain insights into how an individual metabolizes certain drugs, which can help in predicting potential drug-drug interactions and optimizing drug therapy. wikipedia.orgdovepress.com For instance, drugs that induce CYP3A4 can increase the conversion of cortisol to 6-beta-hydroxycortisol, leading to accelerated cortisol clearance. wikipedia.org Conversely, inhibitors of CYP3A4 slow down this conversion, reducing cortisol clearance. wikipedia.org

The combination of 6-beta-hydroxycortisol with its related metabolite, 6-beta-hydroxycortisone, has been shown to be a useful probe for detecting moderate to potent CYP3A4 inhibition in vivo. nih.govresearchgate.net Studies have demonstrated that the formation of both 6-beta-hydroxycortisol and 6-beta-hydroxycortisone is catalyzed by CYP3A4 in human liver microsomes. nih.govresearchgate.netebi.ac.uk Therefore, monitoring the levels of these metabolites provides a window into the functional status of CYP3A enzymes.

Metabolic Ratio Quantification and Interpretation

To standardize the assessment of CYP3A activity and account for fluctuations in cortisol production, researchers often utilize metabolic ratios. These ratios provide a more robust measure compared to the absolute concentration of 6-beta-hydroxycortisol alone.

Urinary 6-beta-Hydroxycortisol/Cortisol Ratio as an Index of CYP3A Activity

The most commonly used metric is the urinary ratio of 6-beta-hydroxycortisol to cortisol. researchgate.netnih.govcas.cz This ratio is considered an index of CYP3A activity and helps to correct for the natural circadian rhythm of cortisol secretion. nih.govcas.cz By calculating this ratio, the need for 24-hour urine collections can be obviated, providing a more convenient and consistent measurement over a 24-hour period. nih.gov

The utility of this ratio has been demonstrated in various studies. For example, it can be used to evaluate the inducing or inhibiting properties of drugs on CYP3A4. nih.gov However, it's important to note that this ratio's reliability for determining the actual CYP3A4 activity can be influenced by significant inter- and intra-individual variations in the renal clearance of cortisol. researchgate.netnih.govmdpi.com Therefore, it is often recommended that subjects act as their own controls in studies utilizing this ratio. nih.govresearchgate.net

A study involving 14 healthy individuals found a wide range of urinary 6-beta-hydroxycortisol to cortisol ratios, from 1.6 to 21.7, with a mean of 6.2. nih.gov Another study in a Caucasian population observed a more than 20-fold variation in this metabolic ratio and reported significantly higher values in females compared to males. ebi.ac.ukresearchgate.net

Table 1: Research Findings on Urinary 6-beta-Hydroxycortisol/Cortisol Ratio

| Study Population | Key Findings | Reference |

| 14 healthy individuals | Ratios ranged from 1.6 to 21.7 (mean 6.2). | nih.gov |

| 69 female & 27 male healthy volunteers | Over 20-fold variation in the metabolic ratio; significantly higher in females. | ebi.ac.ukresearchgate.net |

| 15 healthy adult male volunteers | Good correlation (r = 0.61) between morning spot and 24-hour urinary ratios. | nih.govcapes.gov.br |

| Normotensive North Indian population | Allele frequency of CYP3A5*3 was significantly higher in the low CYP3A activity group. | spandidos-publications.com |

Formation Clearance of 6-beta-Hydroxycortisol as a Metric of CYP3A Activity

To overcome the limitations associated with the urinary ratio, the formation clearance (CLf) of 6-beta-hydroxycortisol has been proposed as a more precise metric of CYP3A activity. researchgate.netnih.gov This measure is less likely to be affected by variability in the renal clearance of cortisol. mdpi.com

The formation clearance of the sum of 6-beta-hydroxycortisol and 6-beta-hydroxycortisone has been shown to be a useful probe for detecting CYP3A4 inhibition. nih.gov One study reported that the maximum in vivo inhibition of cortisol and cortisone (B1669442) 6-beta-hydroxylation was approximately 59%, suggesting that the fraction metabolized by CYP3A4 (fm,CYP3A4) for this pathway is about 60%. nih.govnih.gov

A study evaluating the in vivo activity of CYP3A in 49 healthy Japanese subjects using endogenous cortisol 6β-hydroxylation clearance found an approximately 4-fold interindividual variability. nih.gov The mean clearance was slightly higher in women than in men. nih.gov This method has been validated using stable isotope methodology and has been shown to clearly reflect the inhibitory effects of drugs like clarithromycin (B1669154) on CYP3A activity, where the urinary ratio might fail to do so. nih.gov

Factors Influencing Biomarker Utility in Research Models

The utility of 6-beta-hydroxycortisol as a biomarker is influenced by several physiological factors that can introduce variability in its measurement and interpretation.

Inter-individual and Intra-individual Variability in Metabolism

Significant inter-individual and intra-individual variability in the metabolism of cortisol to 6-beta-hydroxycortisol has been widely reported. nih.govresearchgate.netnih.gov This variability can be substantial, limiting the reliability of using a single measurement to determine an individual's absolute CYP3A4 activity. nih.gov

Inter-individual variability in CYP3A activity can be as high as 4-fold. nih.gov In vitro studies using human liver microsomes have shown that the formation of 6-beta-hydroxycortisol can vary from 2.8% to 31.7% among different individuals. nih.gov This high degree of variability underscores the importance of subjects serving as their own controls in studies investigating changes in CYP3A activity. nih.govresearchgate.net

Intra-individual variability, or the day-to-day fluctuation within the same person, has also been observed. nih.gov One study reported a 1.5-fold to 3.4-fold day-to-day intra-individual variability in cortisol 6β-hydroxylation clearance. nih.gov Another study found that the intraindividual coefficients of variation for the morning spot and 24-hour urinary ratios were 54.3% and 57.1%, respectively, under basal conditions. nih.gov

Table 2: Variability in 6-beta-Hydroxycortisol Metabolism

| Type of Variability | Study Findings | Reference |

| Inter-individual | Approximately 4-fold variability in CYP3A activity. | nih.gov |

| Inter-individual | 6-beta-hydroxycortisol formation varied from 2.8% to 31.7% in vitro. | nih.gov |

| Intra-individual | 1.5-fold to 3.4-fold day-to-day variability in 6β-hydroxylation clearance. | nih.gov |

| Intra-individual | CVs of 54.3% (morning spot) and 57.1% (24-hour) for urinary ratios at baseline. | nih.gov |

Influence of Circadian Rhythms on Excretion Profiles

The excretion of 6-beta-hydroxycortisol is known to follow a circadian rhythm, paralleling the secretion of its parent compound, cortisol. cas.cz This diurnal variation can significantly impact the interpretation of single-point measurements.

Urinary excretion of both cortisol and 6-beta-hydroxycortisol is typically highest in the morning and lowest around midnight. cas.cz One study observed a noteworthy intra-individual diurnal variation in the urinary 6-beta-hydroxycortisol to cortisol ratio, with an average 2.8-fold difference throughout the day. nih.gov This highlights the risk of inaccurate assessment if random urine samples are used. nih.gov

To account for this, 24-hour urine collection is often recommended to provide a more robust measure of the metabolic ratio. cas.cznih.gov Alternatively, some studies suggest that the ratio remains stable throughout the day because the diurnal variations of cortisol and 6-beta-hydroxycortisol excretion are parallel. ebi.ac.ukcas.cz In cardiac patients, the urinary 6-beta-hydroxycortisol/cortisol ratio measured in overnight/morning urine was found to accurately reflect the 24-hour values. cas.cz

Genetic Polymorphisms of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) and their Impact

The activity of cytochrome P450 3A (CYP3A) enzymes, which are responsible for metabolizing cortisol to 6-beta-hydroxycortisol, is significantly influenced by genetic variations in the encoding genes, primarily CYP3A4 and CYP3A5. frontiersin.orggoettingen-research-online.de These genetic polymorphisms can lead to substantial interindividual differences in enzyme activity, which in turn affects the levels of 6-beta-hydroxycortisol and its conjugates. goettingen-research-online.depeerj.com

The CYP3A4 gene has several identified alleles, with CYP3A41B and CYP3A422 being among the most studied. The CYP3A422 variant has been linked to reduced enzyme activity. peerj.comfrontiersin.org For instance, the presence of the CYP3A422 allele is associated with decreased clearance of CYP3A substrates. peerj.com One study found that the CYP3A4*22 variant significantly influenced midazolam (a CYP3A probe drug) area under the curve (AUC), indicating lower CYP3A4 activity. frontiersin.org Another study associated the rs2740574 variant in the CYP3A4 gene with higher levels of ifosfamide, a drug activated by CYP3A4, and a poorer therapeutic response in pediatric patients with solid embryonic tumors. archivesofmedicalscience.com

The urinary 6-beta-hydroxycortisol/cortisol (6β-OH-CS/CS) ratio is often used as a quantitative measure of CYP3A activity, and studies have explored its association with CYP3A5 genotypes. spandidos-publications.comresearchgate.net In a study of a North Indian population, the frequency of the wild-type CYP3A51/1 genotype was significantly higher in individuals with high CYP3A activity (as determined by the 6β-OH-CS/CS ratio) compared to those with low activity. researchgate.net Conversely, the frequency of the mutant homozygous *CYP3A53/*3 genotype was higher in the low-activity group. researchgate.net

The following table summarizes the findings on the association between CYP3A5 genotypes and the urinary 6β-OH-CS/CS ratio from a study in a North Indian population. researchgate.net

| CYP3A5 Genotype | Mean 6β-OH-CS/CS Ratio |

| Wild-type homozygotes (1/1) | 110 |

| Heterozygotes (1/3) | 76 |

| Mutant homozygotes (3/3) | 69 |

Data from a study in a North Indian population. The difference between wild-type and mutant homozygotes was statistically significant (P<0.05). researchgate.net

It is important to note that while genetic factors contribute to the variability in CYP3A activity, non-genomic factors also play a dominant role. frontiersin.org One twin study found that additive genetic effects accounted for only 31% of the variation in 6β-OH-cortisol levels. frontiersin.orggoettingen-research-online.de

Effects of Biological Sex and Age

The levels of 6-beta-hydroxycortisol and its ratio to cortisol are influenced by both biological sex and age. nih.govmedrxiv.org Studies have shown that the 24-hour urinary excretion of 6-beta-hydroxycortisol is age-dependent, reaching a maximum between the ages of 14 and 20 in both males and females. nih.gov The ratio of 6-beta-hydroxycortisol to cortisol also demonstrates age-related variations, being higher in children than in adults. nih.gov

With regard to sex, some studies have reported higher CYP3A activity in females compared to males. nih.gov An analysis of multiple studies indicated that females have an average of 20-30% increased clearance for drugs that are substrates of CYP3A. nih.gov In a Caucasian population, the urinary metabolic ratio of 6-beta-hydroxycortisol to cortisol was found to be significantly higher in females. nih.govresearchgate.net However, other research has shown no significant sex differences in CYP3A4 activity, as measured by the 6-OH cortisol/cortisol ratio, during puberty. bioscientifica.com

A longitudinal study on pubertal development revealed that while there were no sex differences in CYP3A4 activity, other aspects of cortisol metabolism did show sexual dimorphism. bioscientifica.com For example, A-ring reductase activity was lower in girls than in boys in late puberty, and the balance of 11β-HSD activities favored cortisone in girls during early and late puberty. bioscientifica.com

The following table summarizes the cortisol metabolite excretion rate and ratios by pubertal stage from a longitudinal study.

| Parameter | Pubertal Stage | Mean Girls (95% CI) | Mean Boys (95% CI) | Sex Difference (P value) |

| Cortisol metabolite excretion rate | A | 12.3 (11.0–13.6) | 11.9 (10.6–13.1) | 0.61 |

| B | 10.9 (9.9–11.9) | 10.4 (9.5–11.3) | 0.42 | |

| C | 8.0 (7.2–8.8) | 9.0 (8.2–9.8) | 0.05 | |

| 6-OH cortisol/cortisol ratio (CYP3A4 activity) | A | 4.6 (4.1–5.1) | 4.9 (4.4–5.4) | 0.36 |

| B | 4.1 (3.7–4.5) | 4.2 (3.8–4.6) | 0.73 | |

| C | 4.0 (3.6–4.4) | 4.1 (3.7–4.5) | 0.70 |

Pubertal stages are defined as A (pre-pubertal), B (early pubertal), and C (late pubertal). Data from a longitudinal study on pubertal development. bioscientifica.com

Comparative Analysis with Other Endogenous Cytochrome P450 3A Biomarkers (e.g., 4β-Hydroxycholesterol, 1β-Hydroxydeoxycholic Acid)

6-beta-Hydroxycortisol is one of several endogenous biomarkers used to assess CYP3A activity, alongside others such as 4β-hydroxycholesterol and 1β-hydroxydeoxycholic acid. uwo.cajst.go.jp Each of these biomarkers has its own set of advantages and limitations.

6-beta-Hydroxycortisol: The urinary ratio of 6-beta-hydroxycortisol to cortisol is a well-established, non-invasive biomarker for CYP3A4/5 activity. nih.govresearchgate.net Its formation is catalyzed by these enzymes, and the ratio increases with CYP3A induction. nih.govresearchgate.net However, a key consideration is the diurnal variation of cortisol, which necessitates the use of the ratio to cortisol rather than the absolute concentration of 6-beta-hydroxycortisol. nih.gov This can contribute to higher inter- and intrasubject variability compared to other biomarkers. nih.govnih.gov

4β-Hydroxycholesterol: This oxysterol is formed from cholesterol by CYP3A4 and has emerged as a reliable endogenous marker of CYP3A activity. nih.govnih.gov Its long half-life of over 60 hours results in smaller variations in concentration, making it suitable for long-term studies but less so for short-term assessments. frontiersin.orgnih.gov A single blood sample is sufficient for its determination, which is an advantage over the timed urine collection often required for 6-beta-hydroxycortisol. nih.gov Studies have shown that 4β-hydroxycholesterol has lower inter- and intrasubject variability compared to the 6-beta-hydroxycortisol to cortisol ratio (6βCR) and may be a better predictor of baseline CYP3A4 activity. nih.govnih.gov

1β-Hydroxydeoxycholic Acid: This bile acid metabolite is also formed by CYP3A enzymes, including CYP3A4, CYP3A5, and CYP3A7. jst.go.jpoup.comoup.com The ratio of 1β-hydroxydeoxycholic acid to deoxycholic acid in urine can be used to assess CYP3A activity. jst.go.jpoup.comoup.com It has been reported as a potentially specific biomarker for CYP3A4. jst.go.jp

The following table provides a comparative overview of these three endogenous CYP3A biomarkers.

| Biomarker | Matrix | Key Advantages | Key Limitations |

| 6-beta-Hydroxycortisol/Cortisol Ratio | Urine | Non-invasive, well-established. nih.govresearchgate.net | High variability due to cortisol's diurnal rhythm. nih.govnih.govnih.gov |

| 4β-Hydroxycholesterol/Cholesterol Ratio | Plasma | Low inter- and intrasubject variability, long half-life. nih.govnih.govnih.gov | Not suitable for short-term studies. nih.gov |

| 1β-Hydroxydeoxycholic Acid/Deoxycholic Acid Ratio | Urine | Potential for CYP3A4 specificity. jst.go.jp | Further validation needed for widespread clinical use. |

Studies directly comparing these biomarkers have yielded valuable insights. For instance, in a drug-drug interaction study with the strong CYP3A4 inducer rifampicin (B610482), both the 6βCR and plasma 4β-hydroxycholesterol levels showed a good dynamic response. nih.govnih.gov However, due to its lower variability, 4β-hydroxycholesterol appeared to be more reliable and predictive of CYP3A4 activity. nih.govnih.gov Another study found that both biomarkers gave similar induction ratios following rifampicin treatment. nih.govnih.gov There is often a low phenotypic correlation between different CYP3A biomarkers, with a significant correlation observed between midazolam clearance and 6β-OH-cortisol. frontiersin.org

Renal and Biliary Excretion Mechanisms of 6 Beta Hydroxycortisol and Its Conjugates

Role of Renal Organic Anion Transporters (OAT3/SLC22A8) in Urinary Excretion

The urinary excretion of 6-beta-Hydroxycortisol (6β-OHF) is significantly mediated by the renal organic anion transporter 3 (OAT3), a member of the solute carrier family 22 (SLC22A8). nih.gov OAT3 is located on the basolateral membrane of renal proximal tubule cells, where it facilitates the uptake of organic anions from the blood into the tubular cells, a critical first step for secretion into the urine. doi.orguniprot.org

Research has firmly established 6β-OHF as a substrate for OAT3. nih.govresearchgate.net Studies utilizing both animal models and human clinical trials have demonstrated the transporter's significant contribution to the renal clearance of this metabolite. In studies with knockout mice, animals lacking the Oat3 gene (Oat3-/-) exhibited a markedly reduced renal clearance of 6β-OHF compared to their wild-type counterparts, indicating the transporter's essential role. nih.govresearchgate.net

Furthermore, human studies involving the administration of probenecid (B1678239), a well-known inhibitor of OATs, have provided compelling evidence for OAT3's involvement. Probenecid administration led to a significant decrease in the renal clearance of 6β-OHF. nih.govresearchgate.net For instance, in two separate studies, the renal clearance of 6β-OHF decreased from 231 ± 11 to 135 ± 9 ml/min and from 225 ± 26 to 141 ± 12 ml/min after treatment with probenecid. nih.govresearchgate.net This inhibition of OAT3 by probenecid also resulted in a notable increase in the plasma concentration of 6β-OHF, further underscoring the transporter's role in its excretion from the blood. researchgate.net The uptake of 6β-OHF in human kidney slices was also significantly inhibited by probenecid. nih.govresearchgate.net These findings collectively suggest that OAT3 is a major determinant in the urinary excretion of 6β-OHF, making this endogenous metabolite a potential probe for assessing OAT3 activity and related drug-drug interactions. nih.govresearchgate.netoup.com

Table 1: Effect of OAT3 Inhibition on 6-beta-Hydroxycortisol (6β-OHF) Renal Clearance in Humans

| Study | Treatment Group | Renal Clearance of 6β-OHF (ml/min) | Percent Decrease |

| Study 1 | Baseline | 231 ± 11 | - |

| After Probenecid | 135 ± 9 | 41.6% | |

| Study 2 | Baseline | 225 ± 26 | - |

| After Probenecid | 141 ± 12 | 37.3% | |

| Data sourced from Imamura et al. (2014). nih.govresearchgate.net |

Involvement of Multidrug and Toxin Extrusion Proteins (MATE1, MATE-2K)

Following uptake into the renal proximal tubule cells by basolateral transporters like OAT3, the subsequent step for urinary excretion is efflux across the apical (luminal) membrane into the tubular fluid. This process is mediated by another family of transporters, the Multidrug and Toxin Extrusion proteins (MATEs). pathlms.comacs.org Specifically, MATE1 (SLC47A1) and MATE2-K (SLC47A2) are key players in this apical extrusion. nih.govpathlms.comupgx.eu

In vitro studies using cells transfected with the corresponding cDNAs have confirmed that 6β-OHF is a substrate for both MATE1 and MATE2-K. nih.govresearchgate.net These transporters function as H+/organic cation antiporters, moving their substrates out of the cell and into the urine. pathlms.com MATE1 is expressed in both the liver and the kidney, while MATE2-K is predominantly found in the kidney, localized at the brush-border membrane of proximal tubules. pathlms.comupgx.eu

Interplay of Hepatic Metabolism and Renal Excretion in Overall Clearance

This initial metabolic conversion is the rate-determining step for the amount of 6β-OHF that becomes available for elimination. Consequently, the rate of urinary excretion of 6β-OHF is tightly linked to the activity of hepatic CYP3A4. nih.govnih.gov When CYP3A4 is induced by certain drugs, such as rifampicin (B610482), the production of 6β-OHF from cortisol increases, leading to a corresponding several-fold increase in its urinary excretion. nih.govnih.gov Conversely, inhibition of CYP3A4 would decrease 6β-OHF formation and subsequent excretion. researchgate.net

Advanced Analytical Methodologies for Quantification and Profiling in Academic Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of steroid metabolites. For highly polar compounds like steroid sulfates, reversed-phase HPLC (RP-HPLC) is commonly employed. A significant challenge in RP-HPLC is the poor retention of water-soluble sulfated steroids on nonpolar stationary phases like octadecyl silica (B1680970) (C18).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Recent advancements have focused on developing methods for the simultaneous analysis of a wide profile of both free and conjugated steroids from various biological matrices, including urine, plasma, and blood. unitedchem.comrsc.orgresearchgate.net These profiling methods are crucial for obtaining a comprehensive view of the steroid metabolome. endocrine-abstracts.org

This capability provides several benefits:

High Confidence in Identification: Accurate mass measurement allows for the determination of the elemental composition of an ion, greatly increasing the confidence in compound identification. walshmedicalmedia.commdpi.com

Untargeted Analysis: The acquisition of full-scan data enables untargeted and retrospective analysis. Researchers can re-interrogate previously acquired data for newly discovered metabolites of interest without re-running the samples. nih.govresearchgate.net

Reduced Interferences: The high resolving power can distinguish analytes from isobaric interferences, which is a common challenge in complex biological matrices. nih.govresearchgate.net

UPLC-QTOF-MS methods have been successfully developed and validated for the simultaneous quantification of major urinary steroid metabolites, including conjugated forms. nih.govnih.gov These methods demonstrate excellent sensitivity, with limits of detection in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov Furthermore, novel fragmentation techniques available on some HRMS platforms, such as electron-activated dissociation (EAD), can provide detailed structural information to help distinguish between steroid isomers. sciex.com

Optimizing the parameters for both the liquid chromatography separation and the mass spectrometry detection is critical to achieving a robust and sensitive analytical method.

Chromatographic Optimization:

Column Choice: Reversed-phase columns, particularly C18 phases, are the most widely used for steroid analysis. walshmedicalmedia.comjst.go.jpjst.go.jp

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jst.go.jpjst.go.jpgavinpublishers.com The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) is common to improve peak shape and ionization efficiency. walshmedicalmedia.comrsc.orggavinpublishers.com For instance, using 0.01% formic acid with isopropanol (B130326) as the organic mobile phase has been shown to significantly enhance the peak areas for 6β-hydroxycortisol and cortisol compared to using acetonitrile. walshmedicalmedia.com

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over the course of the run, is necessary to separate a wide range of steroids with different polarities within a reasonable time. rsc.orgjst.go.jpjst.go.jp A typical run time, including re-equilibration, can range from 20 to 36 minutes. nih.govrsc.org

Mass Spectrometry Optimization:

Ionization Mode: As sulfated steroids readily lose a proton, negative electrospray ionization (ESI) is the preferred mode for their detection. sciex.comnih.gov Some methods utilize rapid polarity switching to analyze both negative-ion-amenable (e.g., sulfates) and positive-ion-amenable (e.g., some unconjugated) steroids in a single run. rug.nl

MS/MS Transitions: For tandem MS (MRM), specific precursor and product ions must be selected for each analyte. Compound-specific parameters like declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) are optimized to maximize the signal for each transition. sciex.comgavinpublishers.com

The following table provides examples of optimized parameters from published research.

| Parameter | Optimized Condition | Analyte(s) | Reference |

| LC Column | YMC-Triart C18 (2.1 mm i.d. × 150 mm, 3 µm) | 6β-hydroxycortisol, Cortisol | jst.go.jpjst.go.jp |

| Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | 6β-hydroxycortisol, Cortisol | walshmedicalmedia.com | |

| Mobile Phase A | Deionized water/25% ammonia (B1221849) solution (100:0.1, v/v) | 6β-hydroxycortisol, Cortisol | jst.go.jpjst.go.jp |

| Mobile Phase B | Methanol/acetonitrile/25% ammonia solution (50:50:0.1, v/v/v) | 6β-hydroxycortisol, Cortisol | jst.go.jpjst.go.jp |

| 0.01% Formic acid in water | 6β-hydroxycortisol, Cortisol | walshmedicalmedia.com | |

| 0.01% Formic acid in isopropanol | 6β-hydroxycortisol, Cortisol | walshmedicalmedia.com | |

| Ionization Mode | Negative ESI | Sulfated steroids | sciex.comnih.gov |

| Detection Mode | Scheduled Multiple Reaction Monitoring (sMRM) | Multiple steroids | sciex.com |

| High-Resolution Full Scan (HRMS) | Cortisol metabolites | nih.govmdpi.com | |

| LLOQ (6β-HC) | 1.0 ng/mL (urine) | 6β-hydroxycortisol | walshmedicalmedia.com |

| LLOQ (Cortisol) | 0.5 ng/mL (urine) | Cortisol | walshmedicalmedia.com |

LLOQ: Lower Limit of Quantitation

Sample Preparation Strategies for Conjugated Metabolites

Effective sample preparation is crucial to remove interfering substances from the biological matrix (e.g., urine, plasma) and to concentrate the analytes of interest before instrumental analysis. The choice of method depends on the specific matrix and the desired analytes.

Solid-Phase Extraction (SPE) is a more modern and often automatable technique that has become widely adopted for steroid analysis. unitedchem.comnih.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds pass through the cartridge while the analytes are retained. The analytes are then eluted with a small volume of an appropriate solvent.

Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are highly effective for extracting a broad range of steroid metabolites, including both free and conjugated forms, from urine and plasma. nih.govunitedchem.come-enm.org Other stationary phases, such as C18, are also used. researchgate.netnih.gov SPE is central to many high-throughput methods and can be performed in 96-well plate formats, significantly increasing sample processing speed. nih.gov

In some research contexts, the goal is not to measure the intact conjugate but to determine the total concentration of a specific steroid (i.e., the sum of its free, sulfated, and glucuronidated forms). To achieve this, a deconjugation step is required to cleave the sulfate (B86663) and glucuronide moieties from the steroid core prior to extraction and analysis. mdpi.commdpi.com

Enzymatic hydrolysis is the most common method for deconjugation. e-enm.orgmdpi.comunito.it This involves incubating the sample (e.g., urine) with enzymes that specifically cleave the conjugate bonds.

β-glucuronidase (often sourced from Escherichia coli or Helix pomatia) is used to hydrolyze glucuronide conjugates. e-enm.orgmdpi.comunito.it

Sulfatase is used to hydrolyze sulfate conjugates. mdpi.com

Often, a preparation containing both β-glucuronidase and sulfatase activity is used to simultaneously cleave both types of conjugates. jst.go.jpmdpi.com The reaction is typically carried out in a buffered solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) at an optimal pH and temperature (e.g., pH 4.6-6.5 at 37-55°C) for a set period, which can range from one hour to overnight. jst.go.jpe-enm.orgunito.it Following hydrolysis, the now-unconjugated steroids are extracted using LLE or SPE. mdpi.commdpi.com While effective, a key consideration is ensuring complete hydrolysis, as incomplete reactions can lead to an underestimation of the total metabolite concentration. anu.edu.au

Method Validation for Academic Research Studies

Method validation is a critical process in academic research that confirms an analytical procedure is suitable for its intended purpose. eurachem.org This involves a comprehensive evaluation of several performance characteristics to ensure the data generated is accurate, reliable, and reproducible. eurachem.org For the quantification of 6-beta-Hydroxycortisol Sulfate, this process is essential to establish the credibility of research findings related to its role in various physiological and pathological processes.

Accuracy , defined as the closeness of a measured value to the true value, is a fundamental parameter in method validation. eurachem.org In the context of 6-beta-Hydroxycortisol quantification, accuracy is often assessed through recovery studies. This involves spiking known amounts of the analyte into a biological matrix (e.g., urine or plasma) and measuring the percentage of the analyte that can be detected by the analytical method. For instance, a study developing a high-performance liquid chromatography (HPLC)-UV method for 6-beta-Hydroxycortisol reported accuracy ranging from 95% to 107% at three different concentrations. researchgate.net Another LC-MS/MS method demonstrated accuracy within the interval of -5.2% to 3.5%. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. eurachem.org It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For example, an LC-MS/MS method for plasma 6-beta-Hydroxycortisol reported intra-day and inter-day relative standard deviations of less than 5.4% and 3.9%, respectively. nih.gov Similarly, an HPLC-UV method showed intra-run and inter-run precision below 9.45%. nih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A highly sensitive LC-MS/MS method for plasma 6-beta-Hydroxycortisol established an LLOQ of 38.513 pg/mL. nih.gov Another UPLC-MS method reported an on-column LLOQ of 13.6 fmol for 6-beta-Hydroxycortisol. walshmedicalmedia.com

Below is a table summarizing the validation parameters from various studies:

| Analytical Method | Analyte(s) | Matrix | Accuracy (% Recovery or % Bias) | Precision (%RSD or %CV) | LLOQ |

| LC-MS/MS | 6β-Hydroxycortisol, Cortisol | Plasma | -5.2 to 3.5% | < 6.8% | 0.0400 ng/mL |

| LC-MS/MS | 6β-Hydroxycortisol, Cortisol | Plasma | < 5.4% (relative error) | < 3.9% | 38.513 pg/mL |

| HPLC-UV | 6β-Hydroxycortisol, Cortisol, Cortisone (B1669442), 6β-Hydroxycortisone | Urine | 98.16 to 115.50% | < 9.45% | 5 ng/mL |

| UPLC-QTOF MS | 6β-Hydroxycortisol, Cortisol | Urine | 93.3 to 102.3% | < 5.3% | 13.6 fmol (on-column) |

| LC-HRMS | Cortisol, Cortisone, 6β-Hydroxycortisol, 18-Hydroxycortisol | Urine | Within ±15% of nominal values | < 20% at LLOQ | 12.5 µg/L |

This table is for illustrative purposes and synthesizes data from multiple sources. researchgate.netnih.govnih.govwalshmedicalmedia.commdpi.com

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative mass spectrometry, significantly enhancing the accuracy and precision of measurements. sigmaaldrich.com These standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). sigmaaldrich.com

In the quantification of this compound, a corresponding SIL-IS would ideally be used. However, due to the commercial unavailability of a sulfated standard, researchers often rely on the isotope-labeled form of the unconjugated steroid, such as [²H₂]6β-hydroxycortisol or 6β-[9,11,12,12-²H₄]hydroxycortisol. nih.govnih.gov The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. sigmaaldrich.com Because the SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer. sigmaaldrich.com This co-purification and co-analysis allow for the correction of analytical variability and matrix effects, which are common challenges in the analysis of complex biological samples.

For instance, a study reported the synthesis of [²H₂]6β-hydroxycortisol by incubating recombinant CYP3A4 with commercially available [²H₂]cortisol for use as an internal standard. nih.gov Another highly sensitive method utilized 6β-[9,11,12,12-²H₄]hydroxycortisol and [1,2,4,19-¹³C₄]cortisol as internal standards for the simultaneous measurement of 6β-hydroxycortisol and cortisol in human plasma. nih.gov The use of these standards is critical for achieving the high levels of accuracy and precision required for metabolomics research. nih.govsigmaaldrich.com

| Internal Standard | Analyte(s) Quantified | Analytical Method | Reference |

| [²H₂]6β-Hydroxycortisol | 6β-Hydroxycortisol, Cortisol | LC-MS/MS | nih.gov |

| 6β-[9,11,12,12-²H₄]hydroxycortisol | 6β-Hydroxycortisol | LC-MS/MS | nih.gov |

| [1,2-²H₂]6β-hydroxycortisol | 6β-Hydroxycortisol | GC/MS | nih.gov |

| Cortisol-d4 | 6β-Hydroxycortisol, Cortisol | UPLC-QTOF MS | walshmedicalmedia.com |

Application in Steroid Metabolomics Profiling for Research Purposes

Steroid metabolomics, the comprehensive analysis of all steroids in a biological system, has emerged as a powerful tool in academic research for understanding the complex interplay of steroid hormones in health and disease. nih.gov The inclusion of this compound and its unconjugated form in these profiling studies provides valuable insights into various physiological and pathological states.

Recent advancements in mass spectrometry, particularly high-resolution mass spectrometry (HRMS), have enabled the development of high-throughput methods for steroid profiling. nih.gov These methods allow for the simultaneous quantification of a large panel of steroids and their metabolites from a single sample, providing a detailed "fingerprint" of the steroid metabolome. oup.com This comprehensive approach is crucial for identifying subtle changes in steroid biosynthesis and metabolism that may be indicative of disease or response to treatment. oup.com

For example, steroid profiling studies have been instrumental in characterizing the metabolic signatures of various adrenal disorders. nih.govnih.gov In Cushing's syndrome, for instance, profiling has revealed significant alterations in glucocorticoid and androgen pathways. nih.gov While the primary focus is often on cortisol and its immediate precursors and metabolites, the inclusion of downstream metabolites like 6-beta-Hydroxycortisol can provide additional diagnostic and prognostic information. A study investigating adrenal tumors found increased levels of 6β-hydroxycortisol in patients with primary aldosteronism. e-enm.org

Pharmacological and Physiological Modulation of 6 Beta Hydroxycortisol and Its Conjugates

Enzyme Induction by Xenobiotics and Endogenous Compounds

The formation of 6-beta-hydroxycortisol is primarily catalyzed by the CYP3A4 enzyme. wikipedia.orgnih.govnih.gov Consequently, substances that induce the activity of CYP3A4 lead to an increased production and subsequent urinary excretion of 6-beta-hydroxycortisol. nih.govnih.gov This principle is well-established for a variety of xenobiotics, which are foreign chemical substances found within an organism that are not naturally produced.

Several pharmaceutical agents are potent inducers of CYP3A4 and have been shown to significantly increase the levels of 6-beta-hydroxycortisol. For instance, treatment with the antibiotic rifampicin (B610482) has been demonstrated to cause a substantial increase in the urinary excretion of 6-beta-hydroxycortisol. nih.govnih.gov Similarly, anticonvulsant drugs such as phenobarbital (B1680315) and phenytoin (B1677684) are also known to be strong inducers of CYP3A4, leading to elevated levels of this cortisol metabolite. scientificlabs.com

Table 1: Examples of Xenobiotic Inducers of 6-beta-Hydroxycortisol Formation

| Inducer | Class | Effect on 6-beta-Hydroxycortisol |

| Rifampicin | Antibiotic | Significant increase in urinary excretion |

| Phenobarbital | Anticonvulsant | Increased urinary excretion |

| Phenytoin | Anticonvulsant | Increased urinary excretion |

| Carbamazepine | Anticonvulsant | Increased urinary excretion |

Enzyme Inhibition by Pharmaceutical Agents and Dietary Factors

Conversely, the inhibition of CYP3A4 activity by various pharmaceutical agents and dietary components leads to a decrease in the formation of 6-beta-hydroxycortisol. nih.govnih.govnih.gov This inhibition slows down the metabolism of cortisol through the 6-beta-hydroxylation pathway.

Potent inhibitors of CYP3A4, such as the antifungal drugs itraconazole (B105839) and ketoconazole (B1673606), have been shown to significantly reduce the formation and excretion of 6-beta-hydroxycortisol. nih.govnih.gov Studies have demonstrated a dose-dependent decrease in the formation clearance of 6-beta-hydroxycortisol following the administration of itraconazole. nih.gov Other pharmaceutical agents, including certain macrolide antibiotics like clarithromycin (B1669154) and some HIV protease inhibitors, also exhibit inhibitory effects on CYP3A4, thereby reducing 6-beta-hydroxycortisol levels. nih.gov

Dietary factors can also influence CYP3A4 activity. For example, components of grapefruit juice are well-known inhibitors of intestinal CYP3A4, which can affect the metabolism of co-administered drugs. While the focus is often on drug metabolism, it is conceivable that such dietary factors could also impact the metabolism of endogenous compounds like cortisol, leading to reduced 6-beta-hydroxycortisol formation.

As with enzyme induction, the direct impact of CYP3A4 inhibition on the levels of 6-beta-hydroxycortisol sulfate (B86663) has not been extensively documented. A reduction in the precursor would likely result in lower levels of the sulfated conjugate, but specific research data is lacking.

Table 2: Examples of Pharmaceutical and Dietary Inhibitors of 6-beta-Hydroxycortisol Formation

| Inhibitor | Class/Source | Effect on 6-beta-Hydroxycortisol |

| Itraconazole | Antifungal | Significant decrease in formation |

| Ketoconazole | Antifungal | Decrease in formation |

| Clarithromycin | Macrolide Antibiotic | Decrease in formation |

| Grapefruit Juice | Dietary | Inhibition of intestinal CYP3A4 |

Impact of Specific Physiological and Pathological Conditions

Liver Function Alterations (e.g., Liver Cirrhosis)

The liver is the primary site of CYP3A4 expression and cortisol metabolism. nih.gov Therefore, alterations in liver function can significantly impact the formation of 6-beta-hydroxycortisol. In patients with chronic liver disease, such as cirrhosis, a reduction in the metabolic activity of CYP3A4 is often observed. knowledgepropk.comjst.go.jp This impairment can lead to a decreased rate of cortisol conversion to 6-beta-hydroxycortisol.

Studies have shown that in patients with severe liver cirrhosis (Child-Pugh Class C), the urinary ratio of 6-beta-hydroxycortisol to cortisol is significantly reduced compared to healthy individuals. knowledgepropk.comjst.go.jp This suggests a diminished capacity of the liver to perform 6-beta-hydroxylation. The extent of this reduction often correlates with the severity of the liver disease. While these findings pertain to the non-sulfated metabolite, it is reasonable to infer that impaired hepatic function would also affect the subsequent sulfation process, though direct measurements of 6-beta-hydroxycortisol sulfate in this patient population are not well-documented.

Responses to Physical Stress (e.g., Traumatic Brain Injury)

Traumatic brain injury (TBI) is a severe form of physical stress that elicits a complex neuroendocrine response, including alterations in cortisol metabolism. Research has indicated that in the days following a severe head injury, there can be an induction of hepatic metabolism. wikipedia.orgnih.gov

Studies in patients with TBI have shown a significant increase in the urinary ratio of 6-beta-hydroxycortisol to cortisol in the second week post-injury compared to the first week. wikipedia.orgnih.gov This suggests a non-specific enzyme induction in response to the traumatic event. The increased cortisol clearance through the 6-beta-hydroxylation pathway is a notable metabolic consequence of TBI. Again, while this points to an increased production of the precursor, specific data on the corresponding levels of this compound in TBI patients is not available.

Endocrine Disorders Affecting Cortisol Metabolism

Endocrine disorders characterized by altered cortisol levels, such as Cushing's syndrome (hypercortisolism), also impact the metabolism of cortisol to 6-beta-hydroxycortisol. In patients with Cushing's syndrome, the chronic excess of cortisol can lead to an induction of its own metabolism. nih.govhelsinki.fi

Studies have demonstrated that urinary excretion of 6-beta-hydroxycortisol is significantly elevated in patients with Cushing's syndrome compared to healthy individuals. nih.govhelsinki.fi This increased excretion reflects an enhanced rate of 6-beta-hydroxylation, which is considered a metabolic adaptation to the high cortisol levels. The measurement of 6-beta-hydroxycortisol has been suggested as a useful diagnostic marker for hypercortisolemic states. nih.gov Information specifically on the levels of this compound in these endocrine disorders remains to be elucidated through further research.

Future Research Directions and Advanced Methodologies for 6 Beta Hydroxycortisol Sulfate

Elucidation of Specific Sulfotransferase Isoforms Involved in 6-beta-Hydroxycortisol Sulfation

The enzymatic sulfation of 6-beta-Hydroxycortisol is a critical step in its metabolism and excretion. While several sulfotransferase (SULT) enzymes are known to be involved in steroid metabolism, the specific isoform responsible for the sulfation of 6-beta-Hydroxycortisol has not been definitively identified. Future research will need to focus on pinpointing the exact SULT isoform(s) involved in this conjugation reaction.

Based on current knowledge, the most probable candidate is SULT2A1 , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). wada-ama.orggenecards.org This enzyme is highly expressed in the liver and adrenal glands and is known to catalyze the sulfation of a wide array of steroids and bile acids. wada-ama.orgwikipedia.org SULT2A1 preferentially acts on hydroxysteroids, making 6-beta-Hydroxycortisol a likely substrate. elabscience.com Further investigations using recombinant human SULT isoforms and in vitro assays with purified 6-beta-Hydroxycortisol will be essential to confirm this hypothesis and to determine the kinetic parameters of the reaction.

Table 1: Key Human Cytosolic Sulfotransferase Isoforms and Their Relevance to Steroid Metabolism

| SULT Isoform | Primary Substrates | Tissue Distribution | Potential Role in 6-beta-Hydroxycortisol Sulfation |

| SULT2A1 | Steroids (e.g., DHEA), bile acids | Liver, adrenal glands, intestine | High: Known to sulfate (B86663) a wide range of hydroxysteroids. |

| SULT1A1 | Phenolic compounds, estrogens | Liver, intestine, lungs | Low to Moderate: While it can sulfate some steroids, its primary substrates are phenolic. |

| SULT1E1 | Estrogens | Liver, endometrium, breast | Low: Highly specific for estrogens. |

| SULT2B1 | Cholesterol, oxysterols | Skin, placenta, prostate | Low: Primarily involved in the sulfation of cholesterol and its derivatives. |

Investigation of Regulation and Expression of Relevant Sulfotransferases

The expression and activity of the sulfotransferase isoforms, particularly SULT2A1, are subject to complex regulatory mechanisms. Understanding these regulatory pathways is crucial for comprehending the factors that influence the levels of 6-beta-Hydroxycortisol Sulfate in both healthy and diseased states.

The transcriptional regulation of the SULT2A1 gene is known to be influenced by several nuclear receptors, including:

Pregnane X Receptor (PXR): Activated by a wide range of xenobiotics and some endogenous compounds, PXR can regulate the expression of SULT2A1. researchgate.netnih.gov

Constitutive Androstane Receptor (CAR): Similar to PXR, CAR is a key regulator of drug-metabolizing enzymes and has been shown to be involved in the regulation of SULT2A1. researchgate.netnih.gov

Liver X Receptor α (LXRα): This nuclear receptor plays a role in cholesterol and lipid homeostasis and has been identified as a positive regulator of SULT2A1 gene expression in human liver cells. nih.gov

Glucocorticoid Receptor (GR): Glucocorticoids themselves can influence the expression of sulfotransferases, creating a potential feedback loop in cortisol metabolism. nih.gov

Future research should aim to further delineate the specific roles of these and other transcription factors in the regulation of the sulfotransferase responsible for 6-beta-Hydroxycortisol sulfation. Investigating how physiological states (e.g., stress, circadian rhythms) and pathological conditions (e.g., liver disease) impact the expression and activity of this enzyme will provide valuable insights into the variability of this compound levels. dartmouth.edunih.govkarger.comunh.educlevelandclinic.org

Development of Advanced In Vitro Models for Studying this compound Formation

Traditional two-dimensional (2D) cell culture systems often fail to accurately recapitulate the complex microenvironment of the human liver, limiting their predictive value in metabolic studies. fishersci.com The development and application of advanced in vitro models are therefore essential for a more accurate investigation of this compound formation.

Three-dimensional (3D) liver spheroids and organoids have emerged as promising tools for in vitro toxicology and metabolism studies. nih.govdrugtargetreview.comnih.govresearchgate.net These models, derived from primary human hepatocytes or induced pluripotent stem cells, exhibit more physiologically relevant cell-cell interactions, cellular organization, and metabolic functions, including both phase I and phase II drug metabolism. nih.govdrugtargetreview.com

Table 2: Comparison of In Vitro Models for Steroid Metabolism Studies

| Model | Advantages | Limitations |

| 2D Cell Culture | High-throughput, cost-effective | De-differentiation, loss of metabolic function over time |

| Human Liver Microsomes | Contains key drug-metabolizing enzymes | Lacks cellular context and transporter functions |

| 3D Liver Spheroids/Organoids | More physiologically relevant, long-term culture stability, maintained metabolic activity | Higher cost, lower throughput, potential for hypoxia in larger spheroids nih.gov |

Future studies should leverage these advanced 3D models to:

Investigate the complete metabolic pathway of 6-beta-Hydroxycortisol, including its sulfation.

Assess the impact of genetic polymorphisms in sulfotransferase genes on the rate of this compound formation.

Screen for drugs or environmental compounds that may alter the sulfation of 6-beta-Hydroxycortisol.

Integration of Multi-Omics Approaches to Understand Regulatory Networks

A comprehensive understanding of the factors that regulate the formation and disposition of this compound requires an integrated, systems-level approach. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex regulatory networks involved. nih.govnih.govresearchgate.netmdpi.comasm.org

By combining these different "omics" datasets, researchers can:

Genomics: Identify genetic variants in sulfotransferase genes and their regulatory elements that may influence an individual's capacity to produce this compound.

Transcriptomics: Analyze changes in the expression of sulfotransferase genes and other related genes in response to various stimuli, such as drug exposure or hormonal fluctuations.

Proteomics: Quantify the levels of sulfotransferase enzymes and other proteins involved in cortisol metabolism, providing a direct measure of the cellular machinery responsible for this compound formation.

Metabolomics: Profile the complete spectrum of cortisol metabolites, including 6-beta-Hydroxycortisol and its sulfate conjugate, to gain a holistic view of the metabolic pathways and their interconnections. nih.govjst.go.jpnih.govmassbank.jp

The integration of these multi-omics data will be instrumental in constructing detailed models of the regulatory networks governing 6-beta-Hydroxycortisol homeostasis and its role in health and disease.

Refinement of Predictive Models for CYP3A Activity incorporating Conjugated Metabolites

The urinary ratio of 6-beta-Hydroxycortisol to cortisol is a well-established, non-invasive biomarker for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast number of drugs. researchgate.netnih.govwikipedia.orgendocrine-abstracts.orgebi.ac.uk However, the predictive power of this biomarker can be influenced by downstream metabolic processes, including the sulfation of 6-beta-Hydroxycortisol.

Future research should focus on refining predictive models of CYP3A4 activity by incorporating data on conjugated metabolites like this compound. This can be achieved through:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body that can simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds. nih.govnih.govresearchgate.net By incorporating the kinetics of 6-beta-Hydroxycortisol sulfation into PBPK models, it may be possible to more accurately predict CYP3A4-mediated drug-drug interactions.

Machine Learning and Artificial Intelligence (AI): Advanced computational approaches, such as machine learning, can be used to develop predictive models that integrate data from multiple sources, including in vitro assays, clinical studies, and multi-omics analyses. nih.gov These models could be trained to recognize complex patterns and relationships between the levels of cortisol, 6-beta-Hydroxycortisol, this compound, and CYP3A4 activity.

Q & A

Basic Question: What analytical methods are recommended for quantifying 6β-hydroxycortisol sulfate in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for detecting sulfated metabolites in urine or plasma. Protocols should include enzymatic deconjugation (e.g., using β-glucuronidase/sulfatase) to release free metabolites prior to analysis. Internal standards like deuterated analogs (e.g., cortisol-d4) are critical for normalization . Data validation should follow FDA bioanalytical guidelines, including tests for linearity (1–100 ng/mL), precision (CV <15%), and recovery rates .

Basic Question: What is the biological significance of 6β-hydroxycortisol sulfate as a metabolic marker?

Methodological Answer:

6β-Hydroxycortisol sulfate is an endogenous biomarker of CYP3A4 enzyme activity, reflecting hepatic and intestinal metabolism of corticosteroids and xenobiotics. Its urinary excretion ratio to cortisol (6β-OHF/cortisol) is used to assess CYP3A4 induction or inhibition in drug interaction studies. Researchers should account for inter-individual variability (e.g., age, genetics) by collecting longitudinal samples and normalizing to creatinine levels .

Advanced Question: How should experimental designs control for confounding variables when assessing 6β-hydroxycortisol sulfate’s role in drug-drug interactions?

Methodological Answer:

Controlled crossover studies with washout periods are essential. For example, to evaluate CYP3A4 induction by drugs like bosentan, baseline 6β-OHF/cortisol ratios should be compared post-treatment. Confounding factors include concurrent use of CYP3A4 inhibitors (e.g., ketoconazole) or circadian rhythm effects. Randomization, stratification by genotype (e.g., CYP3A5 polymorphisms), and pharmacokinetic modeling (e.g., non-compartmental analysis) mitigate bias .

Advanced Question: How can contradictory data on 6β-hydroxycortisol sulfate stability under varying storage conditions be resolved?

Methodological Answer:

Discrepancies in stability studies often arise from differences in matrix composition (urine vs. plasma) or temperature fluctuations. A systematic approach includes:

- Testing stability at -80°C (long-term) vs. 4°C (short-term) with aliquots analyzed at 0, 24, and 72 hours.

- Adding antioxidants (e.g., ascorbic acid) to prevent sulfate ester degradation.

- Validating with spiked quality control samples and comparing degradation kinetics using Arrhenius plots .

Advanced Question: What statistical approaches are appropriate for analyzing longitudinal 6β-hydroxycortisol sulfate excretion patterns?

Methodological Answer:

Mixed-effects models are preferred to account for within-subject correlations and missing data. Key steps:

- Log-transform excretion rates to normalize skewed distributions.

- Include fixed effects (e.g., time, dose) and random effects (e.g., subject ID).

- Use likelihood ratio tests to compare nested models or AIC/BIC for model selection.

- Sensitivity analyses (e.g., bootstrapping) confirm robustness .

Basic Question: How is 6β-hydroxycortisol sulfate standardized in reference materials for clinical research?

Methodological Answer:

Certified reference materials (CRMs) from suppliers like TLC PharmaChem (ZTL-C-2718) or BTC2718 are characterized via nuclear magnetic resonance (NMR) and high-resolution MS. Researchers must verify purity (>95%) and stability through accelerated degradation studies (40°C/75% RH for 4 weeks). Batch-specific certificates of analysis should accompany all experimental data .

Advanced Question: What mechanisms explain demographic variability in 6β-hydroxycortisol sulfate excretion rates?

Methodological Answer:

Variability arises from genetic (e.g., CYP3A4*1B allele), hormonal (e.g., cortisol diurnal rhythm), and physiological factors (e.g., renal clearance efficiency). Methodological strategies:

- Stratify cohorts by age, sex, and ethnicity.

- Measure polymorphisms via PCR-RFLP or next-generation sequencing.

- Use multivariate regression to isolate covariates (e.g., glomerular filtration rate) .

Advanced Question: How can in vitro-in vivo extrapolation (IVIVE) models optimize 6β-hydroxycortisol sulfate pharmacokinetic predictions?

Methodological Answer:

IVIVE workflows integrate hepatocyte incubation data (intrinsic clearance) with physiologically based pharmacokinetic (PBPK) modeling. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.